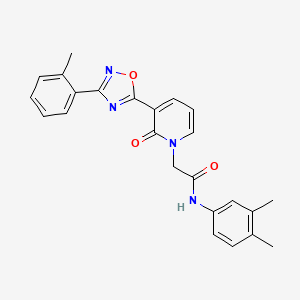
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide, with the CAS number 1251570-99-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H22N4O3 and a molecular weight of 414.5 g/mol. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.5 |
| CaCo-2 (Colon Adenocarcinoma) | 12.8 |
| MCF7 (Breast Cancer) | 18.0 |
| A549 (Lung Cancer) | 14.2 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
Compounds with oxadiazole structures have also been reported to possess anti-inflammatory properties. They act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For example:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| N-(3,4-dimethylphenyl)-... | 0.52 |
| Celecoxib | 0.78 |
The selectivity and potency of these compounds make them promising candidates for developing new anti-inflammatory drugs .
3. Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi. Studies have reported that such compounds can disrupt bacterial cell membranes or inhibit essential enzymes:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that N-(3,4-dimethylphenyl)-... could be developed as an antimicrobial agent .
The biological activities of N-(3,4-dimethylphenyl)-... can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory prostaglandins.
- Membrane Disruption : In antimicrobial applications, the disruption of microbial membranes leads to cell death.
Case Studies
Several studies have explored the biological activity of similar oxadiazole derivatives:
- Study on Anticancer Activity : A study published in PubMed Central demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against a panel of cancer cell lines with IC50 values ranging from 10 to 20 µM .
- Anti-inflammatory Research : Another research article highlighted the anti-inflammatory potential of oxadiazole compounds in animal models of arthritis, showing reduced swelling and pain scores compared to controls .
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-10-11-18(13-17(15)3)25-21(29)14-28-12-6-9-20(24(28)30)23-26-22(27-31-23)19-8-5-4-7-16(19)2/h4-13H,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFUCWMCCBESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














